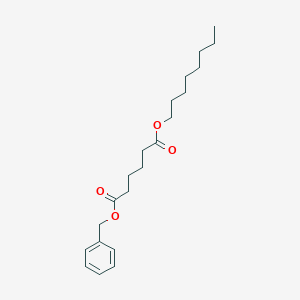

Benzyl octyl adipate

描述

属性

IUPAC Name |

6-O-benzyl 1-O-octyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-2-3-4-5-6-12-17-24-20(22)15-10-11-16-21(23)25-18-19-13-8-7-9-14-19/h7-9,13-14H,2-6,10-12,15-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECACTMEFWAFRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184896 | |

| Record name | Benzyl octyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3089-55-2 | |

| Record name | 1-Octyl 6-(phenylmethyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3089-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl octyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003089552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl octyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl octyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL OCTYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR5CLK3Y44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Benzyl Octyl Adipate

This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on its underlying reaction mechanism and kinetics. The information presented herein is curated for professionals in research and development who require a deep understanding of the chemical processes involved in the production of this diester.

Introduction to this compound

This compound is an organic compound, a diester of adipic acid with benzyl alcohol and octyl alcohol. Its chemical formula is C21H32O4.[1] It is characterized as a colorless to light yellow liquid with an aromatic quality and is soluble in common organic solvents like ethanol and ether. This compound finds applications as a solvent and additive in various industries, including spices, coatings, and inks.

Synthesis of this compound: An Overview

The primary method for synthesizing this compound is through the direct esterification of adipic acid with benzyl alcohol and octyl alcohol. This reaction is a type of condensation reaction where water is eliminated. Given that adipic acid is a dicarboxylic acid, the reaction proceeds in a stepwise manner, potentially forming two different monoesters as intermediates before the final diester is produced. The overall reaction is reversible and is typically carried out in the presence of an acid catalyst to increase the reaction rate.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound follows the Fischer-Speier esterification mechanism, a well-established acid-catalyzed esterification process. The reaction involves the protonation of the carboxylic acid's carbonyl group, followed by nucleophilic attack from the alcohol.

The key steps in the mechanism are as follows:

-

Protonation of the Carbonyl Group: The acid catalyst donates a proton to one of the carbonyl oxygen atoms of adipic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[2][3]

-

Nucleophilic Attack by Alcohol: A molecule of either benzyl alcohol or octyl alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[2]

-

Proton Transfer: A proton is transferred from the oxonium ion (the attacking alcohol group) to one of the hydroxyl groups of the tetrahedral intermediate. This turns the hydroxyl group into a good leaving group (water).[2]

-

Elimination of Water: The lone pair of electrons on one of the remaining hydroxyl groups reforms the carbonyl double bond, leading to the elimination of a water molecule and the formation of a protonated ester.[2]

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester and regenerate the acid catalyst.[2]

This process occurs at both ends of the adipic acid molecule to form the final this compound diester. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed as it is formed.[2][3]

Caption: Fischer-Speier esterification mechanism for one end of adipic acid.

Reaction Kinetics

Fischer esterification reactions are typically second-order overall, being first-order with respect to the carboxylic acid and first-order with respect to the alcohol.[4] The rate of reaction is influenced by several factors:

-

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the products.

-

Catalyst Concentration: The reaction rate is proportional to the concentration of the acid catalyst. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid resins.[5][6]

-

Reactant Molar Ratio: The molar ratio of the alcohols to adipic acid can affect the reaction equilibrium and the overall yield. Using an excess of one or both alcohols can shift the equilibrium towards the product side.

-

Water Removal: As water is a product of the reaction, its continuous removal is crucial for driving the reaction to completion. This is often achieved by azeotropic distillation.

The synthesis of benzyl acetate, a related ester, has been described by a second-order kinetic model.[4] It is reasonable to assume that the synthesis of this compound would follow a similar kinetic profile. The apparent activation energy for the synthesis of benzyl salicylate via a related reaction was found to be 62.52 kJ/mol.[7]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, based on common procedures for adipate ester synthesis.[5][6][8]

Materials:

-

Adipic acid

-

Benzyl alcohol

-

Octyl alcohol

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reactor Setup: A reaction flask equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap, and a reflux condenser is set up.

-

Charging Reactants: Adipic acid, benzyl alcohol, octyl alcohol, and toluene are charged into the reaction flask. The molar ratio of total alcohol to adipic acid should be slightly in excess to favor the formation of the diester.

-

Catalyst Addition: The acid catalyst is added to the reaction mixture.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The water produced during the reaction is collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected or by techniques such as gas chromatography.

-

Neutralization: After the reaction is complete (i.e., the theoretical amount of water has been collected), the mixture is cooled to room temperature. The acidic catalyst is neutralized by washing with a saturated sodium bicarbonate solution.

-

Washing and Drying: The organic layer is separated and washed with brine. It is then dried over anhydrous magnesium sulfate.

-

Purification: The solvent (toluene) and any unreacted alcohols are removed by distillation under reduced pressure. The final product, this compound, can be further purified by vacuum distillation.

Caption: Generalized workflow for the synthesis of this compound.

Data Presentation: Typical Reaction Conditions for Adipate Ester Synthesis

The following table summarizes typical reaction conditions for the synthesis of adipate esters, which can be adapted for the synthesis of this compound.

| Parameter | Typical Value/Condition | Reference |

| Reactants | Adipic Acid, Isooctyl Alcohol | [5] |

| Adipic Acid, n-Octanol | [6] | |

| Catalyst | Concentrated Sulfuric Acid | [5] |

| Solid Superacid Resin | [6] | |

| Butyl Titanate | [8] | |

| Temperature | 100 - 190 °C | [8] |

| Pressure | Micro-vacuum (550-590 mmHg) | [5] |

| Atmospheric | [6] | |

| Reaction Time | 140 min (reflux) | [6] |

| Post-treatment | Neutralization, Washing, Distillation | [5][6] |

References

- 1. This compound | CAS 3089-55-2 | LGC Standards [lgcstandards.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. tsijournals.com [tsijournals.com]

- 5. CN105198748A - Preparation method of dioctyl adipate - Google Patents [patents.google.com]

- 6. CN104592020A - Preparation method of rubber plasticizer dioctyl adipate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN108101784A - A kind of preparation method of dioctyl adipate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Benzyl Octyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl octyl adipate (CAS No. 3089-55-2). The information herein is curated for professionals in research and development who require precise data for formulation, synthesis, and material characterization. This document summarizes key physical and chemical data, outlines general experimental protocols for their determination, and presents a logical workflow for characterization.

Introduction and Chemical Identity

This compound is an organic compound, specifically a diester of adipic acid with benzyl alcohol and octanol. It is primarily utilized as a plasticizer, a substance added to polymers to increase their flexibility and durability.[1] It has also been identified for its potential use in the synthesis of orally effective acid prodrugs of the β-Lactamase inhibitor Sulbactam.[1] Understanding its physicochemical properties is crucial for predicting its behavior in various matrices, ensuring compatibility, and establishing quality control parameters.

Synonyms:

-

Hexanedioic Acid Octyl Phenylmethyl Ester[1]

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below. These values are essential for modeling its behavior in solvent systems, predicting its environmental fate, and guiding its application in material science and drug development.

| Property | Value | Reference(s) |

| CAS Number | 3089-55-2 | [2][3][4] |

| Molecular Formula | C₂₁H₃₂O₄ | [2][3][4][5] |

| Molecular Weight | 348.48 g/mol | [4][5][6] |

| Appearance | Colorless to light yellow liquid; Neat | [1][2][7] |

| Density (Predicted) | 1.013 ± 0.06 g/cm³ | [7] |

| Boiling Point (Predicted) | 434.2 ± 20.0 °C | [7] |

| Solubility | Soluble in ethanol, ether, and ketone solvents. | [7] |

Methodologies and Experimental Protocols

While specific experimental protocols for this compound are not extensively published, its properties can be determined using standardized methodologies widely accepted for similar ester compounds.

The synthesis of adipate esters like this compound is typically achieved through a direct acid-catalyzed esterification process.

-

Reactants: The primary reactants are adipic acid (or its anhydride), benzyl alcohol, and n-octanol.[7][8]

-

Catalyst: An acid catalyst, such as sulfuric acid or a solid acid resin, is used to facilitate the reaction.[9]

-

Procedure:

-

The reactants are combined in a reaction flask equipped with a stirrer, heater, and a system (like a Dean-Stark apparatus) to remove the water formed during the reaction.

-

The mixture is heated and stirred under appropriate temperature conditions to drive the esterification.[7]

-

The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or by measuring the amount of water collected.

-

-

Purification: Upon completion, the catalyst is neutralized and removed. The crude product is then purified, typically through vacuum distillation, to isolate the this compound.[7]

The density can be determined using a pycnometer or a digital density meter following standardized methods like ASTM D1045.

-

Calibration: The volume of the pycnometer is first calibrated using a liquid of known density, such as deionized water, at a controlled temperature (e.g., 20°C).

-

Measurement: The calibrated pycnometer is filled with this compound.

-

Weighing: The mass of the sample-filled pycnometer is accurately measured.

-

Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

This method is used to determine the equilibrium solubility of a compound in a specific solvent at a constant temperature.[10]

-

Preparation: An excess amount of this compound is added to a known volume of the chosen solvent (e.g., ethanol, water) in a sealed vial. This ensures a saturated solution is formed with undissolved solute present.[10]

-

Equilibration: The vial is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The sample is allowed to stand, and the undissolved solute settles. A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any solid particles.

-

Quantification: The concentration of this compound in the filtered aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC). A calibration curve is prepared using standards of known concentrations to ensure accurate quantification.[10]

Workflow and Characterization

The logical workflow for the complete physicochemical characterization of a synthesized or procured batch of this compound is crucial for ensuring its identity, purity, and consistency.

References

- 1. This compound-d17 | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS 3089-55-2 | LGC Standards [lgcstandards.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. scbt.com [scbt.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. chembk.com [chembk.com]

- 8. scielo.br [scielo.br]

- 9. CN104592020A - Preparation method of rubber plasticizer dioctyl adipate - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Degradation Pathways of Benzyl Octyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the probable thermal degradation pathways of benzyl octyl adipate. Due to a lack of direct studies on this compound, this guide synthesizes findings from research on structurally similar adipate esters, phthalate esters, and aliphatic polyesters to propose the most likely degradation mechanisms.

Introduction

This compound is an asymmetric adipate ester utilized as a plasticizer. Understanding its thermal stability and degradation pathways is crucial for predicting its behavior in various applications, particularly at elevated temperatures. The thermal degradation of esters is a complex process that can proceed through several mechanisms, influenced by factors such as temperature, the presence of oxygen, and the specific chemical structure of the ester.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound likely proceeds through two primary, competing pathways in an inert atmosphere: a β-hydride elimination (cis-elimination) and a radical-induced decomposition involving homolytic cleavage of the ester bonds. In the presence of oxygen, oxidative degradation pathways will also be significant.

2.1. β-Hydride Elimination (Cis-Elimination)

The most common thermal degradation pathway for aliphatic esters containing at least one hydrogen atom on the β-carbon of the alcohol moiety is a non-radical, intramolecular cyclic concerted decomposition, also known as ester pyrolysis or cis-elimination.[1] For this compound, this mechanism can occur on the octyl side of the molecule.

This pathway involves a six-membered ring transition state, leading to the formation of an alkene (1-octene) and a carboxylic acid (mono-benzyl adipate). The mono-benzyl adipate can then undergo further degradation.

2.2. Radical-Induced Decomposition

At higher temperatures, homolytic cleavage of the C-O bonds in the ester functional groups can occur, initiating a radical chain reaction. This pathway is more complex and can lead to a wider variety of degradation products. The initial scission can happen at several points in the this compound molecule, primarily at the ester linkages.

Subsequent reactions of these initial radicals through processes like hydrogen abstraction, β-scission, and recombination will lead to a complex mixture of smaller molecules.

2.3. Thermo-oxidative Degradation

In the presence of oxygen, the degradation process is significantly altered. The thermo-oxidative degradation of dioctyl adipate, a structurally similar compound, has been shown to produce a variety of oxidation products.[2] The process is initiated by the formation of hydroperoxides, which then decompose to form radicals that drive further oxidation and chain scission.

Key products from the thermo-oxidative degradation of adipate esters include lower molecular weight carboxylic acids and monoesters.[2]

Visualization of Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound.

Caption: Proposed β-Hydride Elimination Pathway.

Caption: Proposed Radical-Induced Decomposition Pathways.

Quantitative Data

| Compound/Polymer | Onset Decomposition Temp. (°C) | Activation Energy (kJ/mol) | Primary Degradation Mechanism |

| Poly(ethylene adipate) (PEAd) | ~275 | 153 | Random Scission, Cis-elimination |

| Poly(propylene adipate) (PPAd) | ~275 | 121-157 | Random Scission, Cis-elimination |

| Poly(butylene adipate) (PBAd) | >275 | 185-217 | Random Scission, Cis-elimination |

| Dioctyl Adipate (DOA) | ~200 (in air) | Not specified | Thermo-oxidative degradation |

Note: The onset decomposition temperature and activation energy can vary depending on the experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The study of thermal degradation pathways typically involves a combination of analytical techniques. The following are detailed methodologies for key experiments.

5.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.[4]

-

Apparatus: Thermogravimetric analyzer, high-precision balance, sample pans (e.g., platinum or aluminum), and an inert gas supply (e.g., Nitrogen).[4]

-

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using standard reference materials.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA pan.

-

Experimental Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 20-50 mL/min).[5]

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition temperature, the temperature of maximum weight loss, and the residual mass.[4] Kinetic parameters like activation energy can be calculated using methods such as Ozawa-Flynn-Wall or Friedman.[3]

-

Caption: TGA Experimental Workflow.

5.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

-

Objective: To identify the volatile and semi-volatile products of thermal degradation.

-

Apparatus: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC/MS) system.

-

Procedure:

-

Sample Preparation: A small amount of the sample (typically in the microgram range) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600°C) in an inert atmosphere.[6]

-

Chromatographic Separation: The resulting pyrolysis products are swept into the GC column by a carrier gas (e.g., helium), where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometric Detection and Identification: The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structure of the degradation products by comparison with mass spectral libraries and known standards.[5][6]

-

Caption: Py-GC/MS Experimental Workflow.

Conclusion

The thermal degradation of this compound is anticipated to be a multifaceted process involving β-hydride elimination on the octyl chain, radical-induced scission of the ester bonds, and, in the presence of air, thermo-oxidative reactions. The exact distribution of degradation products and the dominant pathway will be highly dependent on the specific temperature and atmospheric conditions. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of these degradation pathways, enabling a comprehensive understanding of the thermal stability of this compound for its various applications.

References

Benzyl Octyl Adipate: A Comprehensive Technical Guide

CAS Number: 3089-55-2

Chemical Formula: C₂₁H₃₂O₄

Molecular Weight: 348.48 g/mol [1]

This technical guide provides an in-depth overview of Benzyl Octyl Adipate, a chemical compound with applications in various industrial and pharmaceutical sectors. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at its properties, synthesis, applications, and safety.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂O₄ | [1] |

| Molecular Weight | 348.48 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Aromatic | [2] |

| Density | 1.013 ± 0.06 g/cm³ (Predicted) | |

| Boiling Point | 434.2 ± 20.0 °C (Predicted) | |

| Solubility | Soluble in ethanol, ether, and ketones | [2] |

| Storage Condition | Sealed in a dry place at room temperature |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of adipic acid with benzyl alcohol and n-octanol. While a specific, detailed protocol for this exact unsymmetrical diester is not widely published, a general and plausible experimental methodology can be derived from standard esterification procedures for similar compounds, such as dioctyl adipate and dibenzyl adipate.

Experimental Protocol: Two-Step Esterification

This protocol outlines a two-step process to synthesize this compound, which can help control the formation of the desired unsymmetrical diester over the symmetrical byproducts (dibenzyl adipate and dioctyl adipate).

Step 1: Monobenzyl Adipate Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, combine adipic acid (1 equivalent), benzyl alcohol (1 equivalent), and a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.02 equivalents). A solvent that forms an azeotrope with water, such as toluene, should be added to facilitate water removal.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is complete when one equivalent of water has been removed.

-

Work-up: Cool the reaction mixture. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude monobenzyl adipate.

Step 2: Octyl Esterification

-

Reactant Preparation: To the crude monobenzyl adipate from Step 1, add n-octanol (1.1 equivalents) and a fresh portion of the acid catalyst in toluene.

-

Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark apparatus.

-

Monitoring: Monitor the reaction for the disappearance of the monobenzyl adipate starting material by TLC.

-

Purification: After the reaction is complete, cool the mixture and perform the same aqueous work-up as in Step 1. The crude this compound can then be purified by vacuum distillation to remove unreacted starting materials and symmetrical diester byproducts.

Applications

This compound has documented applications in two primary areas: as a plasticizer and as a component in the synthesis of pharmaceutical prodrugs.

Plasticizer

Similar to other adipate esters, this compound can be used as a plasticizer. Plasticizers are additives that increase the flexibility, workability, and durability of polymers. While not as common as dioctyl adipate (DOA), its properties may be beneficial in specific polymer formulations.

Synthesis of Sulbactam Prodrugs

A notable application of this compound is in the development of orally effective prodrugs of the β-lactamase inhibitor, sulbactam. The ester linkage can be designed to be cleaved in vivo, releasing the active drug. This approach can improve the oral bioavailability of parent drugs that are otherwise poorly absorbed.

Toxicological Profile

The toxicological properties of this compound have not been thoroughly investigated.[1] However, based on the available safety data sheets, the following information can be summarized:

-

Acute Toxicity: No data available.[1]

-

Skin Corrosion/Irritation: No data available.[1]

-

Serious Eye Damage/Irritation: No data available.[1]

-

Respiratory or Skin Sensitization: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[1]

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

-

Reproductive Toxicity: No data available.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation upon inhalation.[1]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.[1]

It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.[3]

Analytical Methods

The characterization and quality control of this compound would typically involve a combination of standard analytical techniques used for organic compounds.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5).

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure all components elute.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Analysis: Inject a small volume of the prepared sample. The purity can be determined by the area percentage of the main peak corresponding to this compound.

Other Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the characteristic signals for the benzyl, octyl, and adipate moieties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch (around 1730 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

References

Spectroscopic Analysis of Benzyl Octyl Adipate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Benzyl Octyl Adipate, a key compound in various industrial applications. This document details the expected data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring this data.

Introduction to this compound

This compound (BOA) is a diester of adipic acid with benzyl alcohol and octanol. Its chemical structure combines an aromatic moiety and a long aliphatic chain, giving it unique properties as a plasticizer and solvent. Spectroscopic analysis is crucial for confirming its identity, purity, and for quality control in its applications.

Molecular Structure:

Molecular Formula: C₂₁H₃₂O₄ Molecular Weight: 348.48 g/mol [1]

Spectroscopic Data Presentation

Due to the limited availability of published spectra for this compound, this section presents predicted data based on the analysis of structurally similar compounds, including various adipate and benzyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 5.12 | s | 2H | Benzyl CH₂ (C₆H₅CH ₂) |

| ~ 4.06 | t | 2H | Octyl CH₂ (-O-CH ₂-(CH₂)₆CH₃) |

| ~ 2.30 | m | 4H | Adipate CH₂ (-O-CO-CH ₂-) |

| ~ 1.65 | m | 6H | Adipate CH₂ (-CO-CH₂-CH ₂-), Octyl CH₂ (-O-CH₂-CH ₂-) |

| ~ 1.28 | m | 10H | Octyl CH₂ (-(CH ₂)₅-CH₃) |

| ~ 0.88 | t | 3H | Octyl CH₃ (-CH₂-CH ₃) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173.2 | Ester Carbonyl (C=O) |

| ~ 136.0 | Aromatic C (quaternary) |

| ~ 128.5 | Aromatic CH |

| ~ 128.2 | Aromatic CH |

| ~ 66.5 | Benzyl CH₂ |

| ~ 65.0 | Octyl O-CH₂ |

| ~ 34.0 | Adipate α-CH₂ |

| ~ 31.8 | Octyl CH₂ |

| ~ 29.2 | Octyl CH₂ |

| ~ 28.6 | Octyl CH₂ |

| ~ 25.9 | Octyl CH₂ |

| ~ 24.5 | Adipate β-CH₂ |

| ~ 22.6 | Octyl CH₂ |

| ~ 14.1 | Octyl CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the ester functional groups and the aromatic and aliphatic moieties.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3030 | Medium | Aromatic C-H stretch |

| ~ 2930, 2860 | Strong | Aliphatic C-H stretch |

| ~ 1735 | Strong | C=O stretch (ester) |

| ~ 1450, 1380 | Medium | C-H bend (aliphatic) |

| ~ 1250, 1170 | Strong | C-O stretch (ester) |

| ~ 750, 690 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for this analysis.

Table 4: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z | Proposed Fragment |

| 348 | [M]⁺ (Molecular ion) |

| 257 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 241 | [M - C₈H₁₅O]⁺ (Loss of octoxy group) |

| 149 | [C₈H₅O₃]⁺ (Phthalic anhydride-like fragment, common in plasticizers) |

| 113 | [C₈H₁₇]⁺ (Octyl cation) |

| 108 | [C₇H₈O]⁺ (Benzyl alcohol) |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl compounds) |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

3.1.1. Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2][3]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[2]

-

Dissolution: Cap the vial and gently swirl or sonicate to ensure the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[4]

-

Labeling: Clearly label the NMR tube.

3.1.2. Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16 to 32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse program.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

3.1.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shifts to the TMS signal (0.00 ppm).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

FTIR Spectroscopy Protocol

This protocol describes the analysis of liquid samples using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[5]

3.2.1. Sample Preparation

-

ATR Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[1]

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.[1]

3.2.2. Data Acquisition

-

Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove environmental interferences (e.g., CO₂, water vapor).

-

Sample Scan: Acquire the FTIR spectrum of the sample.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

3.2.3. Data Processing

-

Baseline Correction: Apply a baseline correction if necessary.

-

Peak Labeling: Identify and label the wavenumbers of the major absorption bands.

Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.

3.3.1. Sample Preparation

-

Dilution: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

3.3.2. Data Acquisition

-

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

3.3.3. Data Analysis

-

Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the compound.

-

Mass Spectrum: Extract the mass spectrum at the apex of the chromatographic peak.

-

Fragmentation Analysis: Identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with predicted patterns or library spectra for confirmation.

Workflow and Logical Relationships

The following diagrams illustrate the workflows for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Benzyl Octyl Adipate as a Plasticizer in Polyvinyl Chloride (PVC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of benzyl octyl adipate (BOA) as a plasticizer in polyvinyl chloride (PVC). Due to the limited availability of direct quantitative data for this compound, this guide leverages data from its close structural analog, dioctyl adipate (DOA), to provide insights into its performance. The fundamental principles of plasticization, including the intermolecular forces at play and the resulting macroscopic changes in material properties, are discussed in detail. Standardized experimental protocols for evaluating plasticizer efficacy are also provided to guide researchers in the characterization of PVC-BOA formulations.

Introduction to PVC Plasticization

Polyvinyl chloride, in its pure form, is a rigid and brittle polymer at ambient temperatures. This is a consequence of the strong intermolecular forces, primarily dipole-dipole interactions and van der Waals forces, between the polymer chains. The introduction of a plasticizer, a high-boiling point liquid or low-melting point solid, is essential to impart flexibility, durability, and processability to PVC.

Plasticizers function by inserting themselves between the PVC polymer chains, thereby increasing the intermolecular distance or "free volume".[1][2] This separation weakens the polymer-polymer interactions, allowing the chains to move more freely relative to one another. The result is a more flexible and less rigid material with a lower glass transition temperature (Tg). The effectiveness of a plasticizer is largely dependent on its compatibility with the PVC matrix, which is governed by the balance of polar and non-polar moieties within the plasticizer molecule.

The Molecular Mechanism of this compound (BOA) Action

This compound is an ester of adipic acid, featuring both a linear octyl group and a benzyl group. This unique structure provides a balance of polar and non-polar characteristics, which is crucial for its function as a PVC plasticizer.

The proposed mechanism of action for BOA in PVC involves the following key interactions:

-

Polar Interactions: The ester groups (-COO-) in the BOA molecule are polar and are attracted to the polar C-Cl bonds of the PVC chains. This electrostatic attraction allows the BOA molecules to effectively solvate the PVC chains and disrupt the strong dipole-dipole interactions between them.

-

Steric Hindrance and Chain Separation: The bulky benzyl and flexible octyl groups of the BOA molecule create steric hindrance, physically separating the PVC chains. This increased intermolecular distance reduces the van der Waals forces between the polymer chains, further enhancing flexibility.

-

Free Volume Increase: By occupying space between the polymer chains, BOA increases the overall free volume within the PVC matrix. This allows for greater segmental motion of the polymer chains, leading to a reduction in the glass transition temperature and an increase in the material's flexibility.

The incorporation of a plasticizer like BOA into PVC is a multi-step process that includes:

-

Adsorption: The liquid plasticizer coats the surface of the PVC resin particles.

-

Penetration and Swelling: The plasticizer molecules begin to diffuse into the amorphous regions of the PVC particles, causing them to swell.

-

Dissolution: At elevated processing temperatures, the plasticizer molecules fully penetrate the PVC matrix, leading to a homogenous mixture.

-

Gelation and Fusion: Upon cooling, the PVC and plasticizer form a solid, flexible material.

Quantitative Performance Data (Proxy: Dioctyl Adipate - DOA)

Due to the scarcity of published quantitative data specifically for this compound, this section presents data for dioctyl adipate (DOA), a structurally similar and widely studied adipate plasticizer. This data serves as a reasonable proxy to estimate the performance of BOA in PVC. DOA is known to impart excellent low-temperature flexibility to PVC.[3][4][5]

Table 1: Physical and Chemical Properties of Dioctyl Adipate (DOA)

| Property | Value |

| CAS Number | 123-79-5 |

| Chemical Formula | C22H42O4 |

| Molecular Weight | 370.57 g/mol |

| Appearance | Colorless to slightly yellow liquid |

| Specific Gravity @ 20°C | 0.925 - 0.929 |

| Refractive Index @ 20°C | 1.442 - 1.450 |

| Water Content (wt %) | Max. 0.1 |

Source:[6]

Table 2: Effect of Dioctyl Adipate (DOA) Concentration on the Mechanical Properties of PVC

| DOA Concentration (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) | Hardness (Shore A) |

| 40 | 18.5 | 350 | 8.5 | 85 |

| 50 | 16.2 | 400 | 7.0 | 80 |

| 60 | 14.0 | 450 | 5.5 | 75 |

*phr: parts per hundred resin (Note: These are representative values and can vary depending on the specific PVC resin and other additives used in the formulation.)

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a plasticizer in PVC. These protocols are based on ASTM standards and common industry practices.

Preparation of Plasticized PVC Sheets

This protocol describes the preparation of plasticized PVC sheets for subsequent mechanical and thermal analysis.

Materials and Equipment:

-

PVC resin (e.g., suspension grade)

-

This compound (BOA)

-

Thermal stabilizer (e.g., a mixed metal stabilizer)

-

Lubricant (e.g., stearic acid)

-

Two-roll mill

-

Hydraulic press with heating and cooling capabilities

-

Molds of desired dimensions

Procedure:

-

Compounding:

-

Accurately weigh the PVC resin, BOA, thermal stabilizer, and lubricant according to the desired formulation (e.g., 100 phr PVC, 40-60 phr BOA, 2-3 phr stabilizer, 0.5 phr lubricant).

-

Dry blend the components in a high-speed mixer until a homogenous powder is obtained.

-

-

Milling:

-

Set the temperature of the two-roll mill to approximately 150-160°C.

-

Gradually add the dry blend to the nip of the rolls.

-

Continuously cut and fold the material on the mill to ensure thorough mixing and fusion.

-

Mill for approximately 5-10 minutes until a smooth, uniform sheet is formed.

-

-

Molding:

-

Cut the milled sheet into pieces that fit the dimensions of the mold.

-

Place the PVC pieces into the preheated mold in the hydraulic press.

-

Press the material at a temperature of 160-170°C and a pressure of 10-15 MPa for 5-10 minutes.

-

Cool the mold under pressure to solidify the sheet.

-

-

Conditioning:

-

Remove the sheet from the mold and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM D618.

-

Mechanical Properties Testing (ASTM D2284)

This protocol outlines the procedure for determining the tensile properties of the plasticized PVC sheets.[7]

Equipment:

-

Universal Testing Machine (UTM) with a suitable load cell

-

Dumbbell-shaped cutting die (as specified in ASTM D638)

-

Micrometer

Procedure:

-

Specimen Preparation:

-

Cut at least five dumbbell-shaped specimens from the conditioned PVC sheets using the cutting die.

-

Measure the thickness and width of the narrow section of each specimen.

-

-

Testing:

-

Set the crosshead speed of the UTM to a specified rate (e.g., 500 mm/min).

-

Mount a specimen in the grips of the UTM.

-

Start the test and record the load and elongation until the specimen breaks.

-

-

Data Analysis:

-

Calculate the tensile strength, elongation at break, and 100% modulus for each specimen.

-

Report the average and standard deviation for the set of specimens.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC)

This protocol is used to determine the glass transition temperature (Tg) of the plasticized PVC.

Equipment:

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Sample Preparation:

-

Cut a small sample (5-10 mg) from the PVC sheet and place it in an aluminum DSC pan.

-

Seal the pan.

-

-

Testing:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample to a temperature above its expected Tg (e.g., 120°C) at a controlled rate (e.g., 10°C/min) to erase its thermal history.

-

Cool the sample to a low temperature (e.g., -50°C).

-

Reheat the sample at a controlled rate (e.g., 10°C/min) through its glass transition region.

-

-

Data Analysis:

-

Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve.

-

Visualization of the Plasticization Mechanism

The following diagrams illustrate the core concepts of PVC plasticization.

References

- 1. store.astm.org [store.astm.org]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. Product Feature: Dioctyl Adipate (DOA) - ChemCeed [chemceed.com]

- 4. nbinno.com [nbinno.com]

- 5. pishrochem.com [pishrochem.com]

- 6. greenchemindustries.com [greenchemindustries.com]

- 7. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

The Toxicological Profile of Benzyl Octyl Adipate: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicological profile and safety assessment of Benzyl octyl adipate. A comprehensive safety evaluation is hindered by a significant lack of published experimental data. The information presented herein is intended for informational purposes and should not be considered a complete toxicological assessment.

Introduction

This compound (CAS No. 3089-55-2) is a diester of benzyl alcohol and octanol with adipic acid. It is used in various industrial applications, including as a plasticizer. Despite its commercial use, a thorough investigation of its chemical, physical, and toxicological properties has not been publicly documented. This guide aims to consolidate the existing, albeit limited, safety-related information and highlight the significant data gaps in the toxicological profile of this compound.

Toxicological Data Summary

Table 1: Summary of Available Toxicological Information for this compound

| Toxicological Endpoint | Result/Observation | Data Source/Method |

| Acute Oral Toxicity | No data available | Not Determined[1] |

| Acute Dermal Toxicity | No data available | Not Determined[1] |

| Acute Inhalation Toxicity | May cause respiratory irritation.[2] | Not Determined[1] |

| Skin Corrosion/Irritation | No data available | - |

| Serious Eye Damage/Irritation | No data available | - |

| Respiratory or Skin Sensitization | Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[2] | Quantitative Structure Activity Relationship (QSAR) modeling[2] |

| Germ Cell Mutagenicity | No data available | - |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[2] | IARC Monograph Evaluation |

| Reproductive Toxicity | No data available | - |

| Specific Target Organ Toxicity (Single Exposure) | Inhalation may cause respiratory irritation.[2] | - |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | - |

| Aspiration Hazard | No data available | - |

Experimental Protocols

A critical deficiency in the public record for this compound is the absence of detailed experimental protocols for toxicological assessments. Standardized OECD, EPA, or other recognized guideline studies for endpoints such as acute toxicity, skin and eye irritation, sensitization, genotoxicity, and reproductive toxicity have not been found in the public literature. The mention of QSAR for sensitization potential suggests a computational assessment rather than in vivo or in vitro testing.[2]

Logical Framework for Safety Assessment

In the absence of direct experimental data, a logical workflow for a preliminary safety assessment would rely on read-across from structurally similar compounds and in silico predictions.

Caption: A logical workflow for the preliminary safety assessment of a data-poor substance.

Conclusion and Recommendations

The toxicological profile of this compound is largely uncharacterized. The available information is insufficient to conduct a comprehensive safety assessment. The repeated "no data available" across multiple critical toxicological endpoints highlights a significant knowledge gap.[2][3] While QSAR modeling suggests a potential for skin sensitization, this has not been confirmed by empirical data.[2]

For researchers, scientists, and drug development professionals considering the use of this compound in applications where human exposure is likely, it is strongly recommended that a suite of toxicological studies be conducted according to internationally recognized guidelines. This should include, at a minimum, assessments of:

-

Acute toxicity (oral, dermal, inhalation)

-

Skin and eye irritation and corrosion

-

Skin sensitization

-

Genotoxicity (e.g., Ames test, in vitro micronucleus assay)

-

Repeated dose toxicity

-

Reproductive and developmental toxicity

Without such data, a credible risk assessment for human health cannot be performed. The lack of information underscores the importance of thorough toxicological evaluation for all chemical substances, even those with established industrial uses.

References

Methodological & Application

Standard Protocol for the Laboratory Synthesis of Benzyl Octyl Adipate

Introduction

Benzyl octyl adipate is an unsymmetrical diester of adipic acid, finding applications as a plasticizer and as a specialty solvent. Its synthesis in a laboratory setting requires a controlled approach to ensure the selective formation of the unsymmetrical ester over the symmetrical byproducts, dibenzyl adipate and dioctyl adipate. This document outlines a detailed two-step protocol for the synthesis, purification, and characterization of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

The presented methodology involves an initial selective mono-esterification of adipic acid to produce a monobenzyl adipate intermediate. This is followed by a second esterification with octanol to yield the desired this compound. An alternative method for the synthesis of the monoester intermediate via adipic anhydride is also discussed.

Materials and Methods

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Adipic Acid | C₆H₁₀O₄ | 146.14 | ≥99% | Sigma-Aldrich |

| Benzyl Alcohol | C₇H₈O | 108.14 | ≥99% | Sigma-Aldrich |

| n-Octanol | C₈H₁₈O | 130.23 | ≥99% | Sigma-Aldrich |

| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | ≥98.5% | Sigma-Aldrich |

| Toluene | C₇H₈ | 92.14 | ≥99.5% | Fisher Scientific |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | ≥99% | Sigma-Aldrich |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99% | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | ≥98.5% | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ≥99.5% | Fisher Scientific |

| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 99.8 atom % D | Cambridge Isotope Laboratories |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Dean-Stark apparatus

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR spectrometer

-

FT-IR spectrometer

-

Melting point apparatus

-

Standard laboratory glassware and consumables

Experimental Protocols

The synthesis of this compound is performed in a two-step sequence to ensure high purity of the final product.

Step 1: Synthesis of Monobenzyl Adipate

This step involves the selective mono-esterification of adipic acid with benzyl alcohol.

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add adipic acid (14.61 g, 0.1 mol), benzyl alcohol (10.81 mL, 0.1 mol), p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol), and toluene (200 mL).

-

Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system with vanillin stain for visualization). The reaction is typically complete when the theoretical amount of water (1.8 mL) has been collected, or when TLC analysis shows the consumption of the starting material.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted adipic acid and the catalyst.

-

Wash the organic layer with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude monobenzyl adipate.

-

The crude product can be purified further by column chromatography on silica gel if necessary.

An alternative approach for this step involves the initial formation of adipic anhydride. Adipic acid can be refluxed with acetic anhydride to form the anhydride, which is then reacted with one equivalent of benzyl alcohol. This method can offer higher selectivity for the monoester.

Step 2: Synthesis of this compound

This step involves the esterification of monobenzyl adipate with n-octanol.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add the crude monobenzyl adipate (from Step 1, assuming ~0.1 mol), n-octanol (15.8 mL, 0.1 mol), p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol), and toluene (150 mL).

-

Heat the mixture to reflux with vigorous stirring, collecting the water of reaction in the Dean-Stark trap.

-

Monitor the reaction by TLC until the monobenzyl adipate is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Work up the reaction mixture as described in Step 1 (washing with saturated sodium bicarbonate solution and brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound is then purified by vacuum distillation or column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to separate it from any symmetrical diester byproducts.

Data Presentation

Stoichiometry and Yield

| Step | Reactant 1 | Amount (mol) | Reactant 2 | Amount (mol) | Product | Theoretical Yield (g) | Actual Yield (g) | % Yield |

| 1 | Adipic Acid | 0.1 | Benzyl Alcohol | 0.1 | Monobenzyl Adipate | 23.62 | - | - |

| 2 | Monobenzyl Adipate | ~0.1 | n-Octanol | 0.1 | This compound | 34.85 | - | - |

Physicochemical Properties

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Adipic Acid | 146.14 | 152.1 | 337.5 | 1.36 |

| Benzyl Alcohol | 108.14 | -15.2 | 205.3 | 1.044 |

| n-Octanol | 130.23 | -16 | 195 | 0.824 |

| Monobenzyl Adipate | 236.26 | - | - | - |

| This compound | 348.48 | - | 434.2 (Predicted)[1] | 1.013 (Predicted)[1] |

| Dibenzyl Adipate | 326.38 | 34-37[2] | 437.6[2] | 1.129[2] |

| Dioctyl Adipate | 370.57 | -67[3] | 417[3] | 0.928[3] |

Spectroscopic Data

-

Monobenzyl Adipate (¹H NMR, CDCl₃): δ 7.32 (m, 5H, Ar-H), 5.09 (s, 2H, -CH₂-Ph), 2.36 (m, 4H, -OOC-CH₂- and -HOOC-CH₂-), 1.68 (m, 4H, -CH₂-CH₂-).[4]

-

This compound (Predicted ¹H NMR, CDCl₃): Expected signals for the benzyl group protons, the octyl chain protons, and the adipate backbone protons.

-

FT-IR (KBr): Expected characteristic peaks for C=O stretching of the ester groups (~1730 cm⁻¹), C-O stretching, and C-H stretching of the aliphatic and aromatic moieties.

Visualization of Workflow and Reaction Pathway

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Quantification of Benzyl Octyl Adipate in Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl octyl adipate (BOA) is a plasticizer utilized in various polymer formulations to enhance flexibility, durability, and performance characteristics. Its presence is particularly common in polymers such as polyvinyl chloride (PVC), which are used in a wide range of applications from industrial goods to consumer products. The quantification of BOA in these polymer matrices is crucial for quality control, regulatory compliance, and for understanding the potential for migration of the plasticizer from the polymer.

These application notes provide detailed protocols for the quantification of this compound in polymers using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies described herein cover sample preparation, instrumental analysis, and data interpretation.

Analytical Methods Overview

The selection of an analytical method for the quantification of this compound in polymers is dependent on factors such as the required sensitivity, the complexity of the polymer matrix, and the availability of instrumentation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of semi-volatile organic compounds like BOA. GC provides excellent separation of analytes, while MS offers high sensitivity and specificity for detection and quantification.[1][2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including plasticizers. When coupled with a UV or MS detector, HPLC can provide accurate and precise quantification of BOA.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described. Please note that while the methods are applicable to this compound, some of the cited performance characteristics may be based on closely related adipate plasticizers due to the availability of published data.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

| Parameter | Typical Value | Polymer Matrix | Notes |

| Limit of Detection (LOD) | 0.05 - 0.1% (w/w) | PVC | Based on data for similar plasticizers.[3] |

| Limit of Quantification (LOQ) | 0.1 - 0.3% (w/w) | PVC | Estimated from LOD values. |

| Linearity Range | 5 - 1000 ng/g | PVDC | Excellent linearity with r² > 0.998 for adipate plasticizers.[4][5] |

| Recovery | 85.7% - 106% | PVDC | Demonstrates high extraction efficiency.[4][5] |

Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance

| Parameter | Typical Value | Polymer Matrix | Notes |

| Limit of Detection (LOD) | ~10 - 20 ng per zone | PVC | Data from HPTLC for various plasticizers.[3] |

| Limit of Quantification (LOQ) | ~30 - 60 ng per zone | PVC | Data from HPTLC for various plasticizers.[3] |

| Linearity Range | 0.1 - 100 µg/mL | General | Dependent on detector and specific method conditions. |

| Recovery | > 90% | Polypropylene | With optimized extraction conditions. |

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for quantifying this compound in polymer samples.

Caption: Overall workflow for the quantification of this compound in polymers.

Experimental Protocols

Protocol 1: Sample Preparation by Solvent Extraction

This protocol describes a general method for extracting this compound from a polymer matrix.

Materials:

-

Polymer sample

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

n-Hexane, HPLC grade

-

Analytical balance

-

Grinder or cutting tool

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Nitrogen evaporator or rotary evaporator

-

Syringe filters (0.45 µm, PTFE)

Procedure:

-

Sample Comminution: Reduce the polymer sample into small pieces (e.g., 1-2 mm) to maximize the surface area for extraction. This can be achieved by cutting, grinding, or cryo-milling.

-

Extraction:

-

Accurately weigh approximately 1 g of the comminuted polymer into a glass vial.

-

Add 10 mL of a solvent mixture, such as 1:1 (v/v) dichloromethane:methanol. The choice of solvent may need to be optimized based on the polymer type.

-

Tightly cap the vial and vortex for 2 minutes to ensure thorough mixing.

-

Place the vial in an ultrasonic bath for 30 minutes to facilitate the extraction process.

-

-

Isolation of Extract:

-

Centrifuge the vial at 3000 rpm for 10 minutes to pellet the polymer debris.

-

Carefully transfer the supernatant (the solvent extract) to a clean vial.

-

-

Concentration and Reconstitution:

-

Evaporate the solvent from the extract to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for the intended analysis (e.g., n-hexane for GC-MS, or mobile phase for HPLC).

-

-

Final Filtration:

-

Filter the reconstituted extract through a 0.45 µm syringe filter into a sample vial for instrumental analysis.

-

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides typical instrumental conditions for the GC-MS analysis of this compound.

Instrumentation and Consumables:

-

Gas Chromatograph with a Mass Selective Detector (MSD)

-

Capillary column: e.g., 5% phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Helium (carrier gas)

-

GC vials with inserts

GC-MS Conditions:

| Parameter | Setting |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp: 15°C/min to 300°CHold: 10 min at 300°C |

| MS Transfer Line Temp. | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 |

Data Analysis:

-

Calibration: Prepare a series of calibration standards of this compound in the reconstitution solvent. Analyze these standards using the same GC-MS method to generate a calibration curve.

-

Quantification: Analyze the prepared sample extracts. Identify the this compound peak based on its retention time and mass spectrum. Quantify the concentration using the calibration curve.

References

- 1. Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Benzyl Octyl Adipate

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Benzyl Octyl Adipate (BOA), a common plasticizer. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require accurate and precise measurement of BOA in various samples.

Introduction

This compound (BOA) is a diester of adipic acid, benzyl alcohol, and octanol, widely used as a plasticizer to enhance the flexibility and durability of polymers. Its presence in materials that may come into contact with pharmaceuticals or biological systems necessitates a reliable analytical method for its quantification to ensure safety and regulatory compliance. High-performance liquid chromatography with UV detection offers a sensitive and specific approach for the analysis of semi-volatile organic compounds like BOA. The method described herein is optimized for the separation and detection of BOA, providing a clear protocol for its quantification.

Principle of the Method

This method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water.[1] this compound, being a relatively nonpolar compound, is retained on the C18 column and then eluted by the organic-rich mobile phase. Detection is achieved by monitoring the UV absorbance of the benzyl chromophore in the BOA molecule. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocols

Equipment and Materials

-

HPLC System: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Vials: Amber glass vials with PTFE septa to prevent contamination.

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Reagents: this compound reference standard, phosphoric acid (optional, for mobile phase modification).

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock standard solution with the mobile phase. These will be used to construct a calibration curve.

Sample Preparation

The sample preparation will vary depending on the matrix. The following is a general procedure for extracting BOA from a polymer matrix:

-

Sample Comminution: Cut the sample into small pieces (less than 2 mm x 2 mm) to maximize the surface area for extraction.

-

Solvent Extraction: Accurately weigh a portion of the comminuted sample and place it in a glass container. Add a suitable volume of a solvent in which BOA is soluble (e.g., methanol or a mixture of dichloromethane and hexane).

-

Extraction: Sonicate the mixture for 30 minutes to facilitate the extraction of BOA into the solvent.

-

Filtration: Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection into the HPLC system.

Chromatographic Conditions

The following HPLC parameters are recommended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detector | UV at 254 nm |

| Run Time | 10 minutes |

Rationale for Method Selection:

-

Column: A C18 column is selected for its hydrophobic stationary phase, which provides good retention for the nonpolar this compound molecule.

-

Mobile Phase: A high percentage of acetonitrile in the mobile phase ensures sufficient elution strength for a reasonable retention time.[1] The simple isocratic mobile phase of acetonitrile and water is robust and easy to prepare.

-

Detection: The benzyl group in this compound contains a phenyl ring, which is a strong chromophore. UV detection at 254 nm is chosen as it typically provides good sensitivity for aromatic compounds.

Data Presentation

The performance of the method can be evaluated by analyzing the linearity, precision, and accuracy. The following table summarizes example quantitative data for the analysis of this compound.

| Parameter | Value |

| Retention Time (min) | ~ 5.8 |

| Linearity (R²) (1-100 µg/mL) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.5 |

| Limit of Quantification (LOQ) (µg/mL) | 1.5 |

| Precision (%RSD, n=6) | < 2.0% |

| Accuracy (Recovery %) | 98 - 102% |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Parameters

Caption: Relationship between analyte properties and HPLC method parameters.

References

Application Note: Analysis of Benzyl Octyl Adipate by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of Benzyl Octyl Adipate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a plasticizer used in various applications, and its analysis is crucial for quality control and safety assessment. The described methodology, including sample preparation, instrument parameters, and data analysis, is designed to provide a robust and reliable framework for researchers in industrial and pharmaceutical settings.

Introduction